2-(Benzyloxy)-5-hydroxybenzaldehyde 2-(Benzyloxy)-5-hydroxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 161192-21-8
VCID: VC20919337
InChI: InChI=1S/C14H12O3/c15-9-12-8-13(16)6-7-14(12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2
SMILES: C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)C=O
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol

2-(Benzyloxy)-5-hydroxybenzaldehyde

CAS No.: 161192-21-8

Cat. No.: VC20919337

Molecular Formula: C14H12O3

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzyloxy)-5-hydroxybenzaldehyde - 161192-21-8

Specification

CAS No. 161192-21-8
Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
IUPAC Name 5-hydroxy-2-phenylmethoxybenzaldehyde
Standard InChI InChI=1S/C14H12O3/c15-9-12-8-13(16)6-7-14(12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2
Standard InChI Key CRUNCTWMFHQFTC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)C=O
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)C=O

Introduction

Physical and Chemical Properties

Physicochemical Profile

The physical and chemical properties of 2-(Benzyloxy)-5-hydroxybenzaldehyde are summarized in the following table:

PropertyValue
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Physical StateTypically a crystalline solid
Functional GroupsAldehyde, Hydroxyl, Benzyloxy
SolubilitySoluble in organic solvents (ethanol, methanol, DMSO)
Chemical ClassBenzaldehyde derivative

Electronic Properties

The electronic properties of 2-(Benzyloxy)-5-hydroxybenzaldehyde are significantly influenced by its functional groups. The hydroxyl group at the 5-position serves as an electron-donating group through resonance effects, while also having the capacity for hydrogen bonding. This dual characteristic enhances the compound's potential for interactions with biological targets. Meanwhile, the benzyloxy group at the 2-position contributes to the molecule's lipophilicity, potentially enhancing its membrane permeability in biological systems.

Synthesis Methods

Synthetic Routes

Benzyl Protection Approach

One prominent approach involves selective benzylation of a dihydroxybenzaldehyde precursor. This method typically utilizes:

  • A starting material such as 2,5-dihydroxybenzaldehyde

  • Benzyl bromide as the benzylating agent

  • A base (commonly potassium carbonate) to facilitate the reaction

  • An appropriate solvent system (DMF or acetone)
    The reaction conditions generally involve moderate heating under basic conditions, followed by purification steps to isolate the desired product.

Alternative Synthetic Strategies

By examining the synthesis of related compounds, we can infer additional potential routes:

  • Selective demethylation approaches, similar to the boron tribromide-mediated process used for synthesizing 2-bromo-5-hydroxybenzaldehyde

  • Oxidation of appropriately substituted benzyl alcohols

  • Directed ortho-metallation followed by formylation

Purification Techniques

Purification of 2-(Benzyloxy)-5-hydroxybenzaldehyde typically involves:

  • Recrystallization from suitable solvent systems (ethanol/water mixtures)

  • Column chromatography using optimized solvent gradients (ethyl acetate/hexane mixtures)

  • Storage considerations to prevent oxidation (amber vials, inert atmosphere, refrigeration)

Biological Activities and Applications

Antioxidant Properties

Compounds derived from 2-(Benzyloxy)-5-hydroxybenzaldehyde exhibit notable antioxidant activity, which may be attributed to the presence of the phenolic hydroxyl group at the 5-position. This antioxidant capacity suggests potential applications in treating oxidative stress-related conditions.

Neuroprotective Effects

One of the most promising applications of 2-(Benzyloxy)-5-hydroxybenzaldehyde derivatives lies in their neuroprotective properties. Research has shown that certain derivatives possess potent monoamine oxidase B (MAO-B) inhibitory activity, making them promising candidates for treating neurodegenerative disorders like Parkinson's disease.

Metal Chelating Capacity

The strategic positioning of the hydroxyl and benzyloxy groups in 2-(Benzyloxy)-5-hydroxybenzaldehyde confers significant metal-chelating abilities. This property may contribute to the compound's neuroprotective effects by reducing metal-induced toxicity, which is implicated in various neurodegenerative conditions.

Precursor in Organic Synthesis

Beyond its direct biological activities, 2-(Benzyloxy)-5-hydroxybenzaldehyde serves as a valuable precursor in the synthesis of more complex organic molecules with diverse applications:

  • Chalcone derivatives with potential antimicrobial properties

  • Xanthone glucosides, secondary metabolites with various biological activities

  • Benzothiazole derivatives with enhanced MAO-B inhibitory properties

Case Studies and Research Findings

Parkinson's Disease Treatment Research

A significant research direction involving 2-(Benzyloxy)-5-hydroxybenzaldehyde concerns its application in developing treatments for Parkinson's disease. In one notable study, derivatives based on the structural framework of this compound were synthesized and evaluated for their MAO-B inhibitory activity.
A series of 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivatives demonstrated remarkable potency, with one compound (designated as 3h in the study) exhibiting an IC50 value of 0.062 μM for MAO-B inhibition. Additionally, these compounds showed excellent neuroprotective effects, suggesting their potential as multifunctional agents for Parkinson's disease treatment.

Antimicrobial Research

Another research avenue explores the antimicrobial potential of chalcone derivatives synthesized from 2-(Benzyloxy)-5-hydroxybenzaldehyde. These studies have yielded compounds with promising activity against various bacterial strains, potentially leading to new antimicrobial agents.
The following table summarizes key research findings related to derivatives of 2-(Benzyloxy)-5-hydroxybenzaldehyde:

Research FocusKey FindingsPotential Applications
MAO-B InhibitionCompound 3h: IC50 = 0.062 μMParkinson's disease treatment
Antioxidant ActivitySignificant free radical scavengingOxidative stress-related conditions
Metal ChelationReduced metal-induced toxicityNeuroprotective applications
Antimicrobial ActivityActivity against bacterial pathogensInfection treatment

Structure-Activity Relationships

Comparative Analysis with Structural Analogs

The biological activity of 2-(Benzyloxy)-5-hydroxybenzaldehyde is significantly influenced by its structural features. Comparison with related compounds provides valuable insights into structure-activity relationships:

Effect of Substituent Position

The position of the hydroxyl and benzyloxy groups plays a crucial role in determining the compound's biological activity. The 5-hydroxyl group in 2-(Benzyloxy)-5-hydroxybenzaldehyde enhances its hydrogen-bonding capacity compared to analogous compounds with different substituents at this position (such as chloro or methoxy groups).

Electron-Donating vs. Electron-Withdrawing Groups

While halogens like chlorine serve as electron-withdrawing groups, the methoxy and benzyloxy groups in compounds like 2-(Benzyloxy)-5-hydroxybenzaldehyde act as electron-donating groups. This difference in electronic effects contributes to varying resonance stabilization patterns and, consequently, different biological activities.

Comparison with Isomeric Compounds

An examination of isomeric compounds such as 5-benzyl-2-hydroxybenzaldehyde (CAS: 72375-01-0) reveals interesting structure-activity relationships. Despite their structural similarity, differences in substituent positions can lead to significantly different biological activities and physicochemical properties .

Mechanism of Action

Molecular Interactions

The mechanism of action of 2-(Benzyloxy)-5-hydroxybenzaldehyde in biological systems involves specific molecular interactions facilitated by its functional groups:

  • The hydroxyl group at the 5-position participates in hydrogen bonding with biological targets

  • The benzyloxy group enhances lipophilicity, facilitating membrane penetration

  • The aldehyde group can form Schiff bases with amino groups in proteins, potentially modifying their function

Enzymatic Interactions

In the context of MAO-B inhibition, derivatives of 2-(Benzyloxy)-5-hydroxybenzaldehyde likely interact with the active site of the enzyme through:

  • Hydrogen bonding via the hydroxyl group

  • π-π interactions through the aromatic rings

  • Hydrophobic interactions mediated by the benzyloxy moiety
    These multiple interaction modes contribute to the high affinity and specificity observed in some derivatives.

Current Research Trends and Future Directions

Emerging Applications

Current research on 2-(Benzyloxy)-5-hydroxybenzaldehyde is expanding into several promising directions:

  • Development of multi-target-directed ligands for neurodegenerative diseases

  • Exploration of novel antimicrobial agents based on chalcone derivatives

  • Investigation of metal-chelating compounds for various therapeutic applications

Synthesis Optimization

Efforts to optimize the synthesis of 2-(Benzyloxy)-5-hydroxybenzaldehyde continue, with a focus on:

  • Developing more efficient and selective synthetic routes

  • Exploring greener chemistry approaches

  • Enhancing scalability for potential industrial applications

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